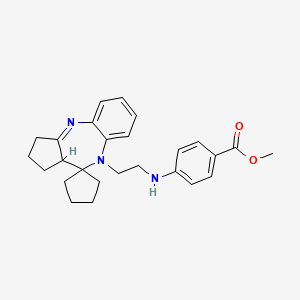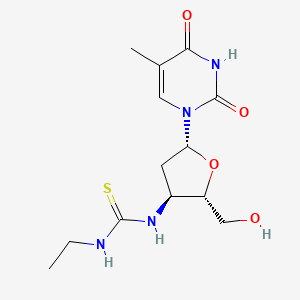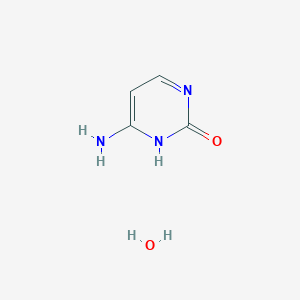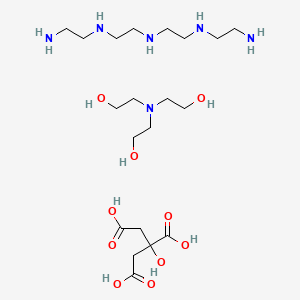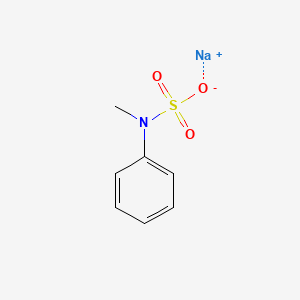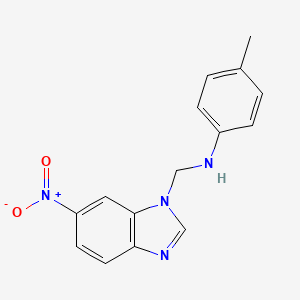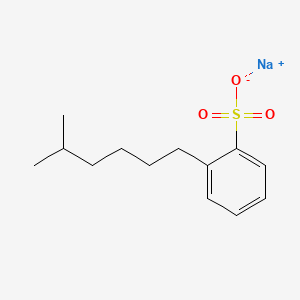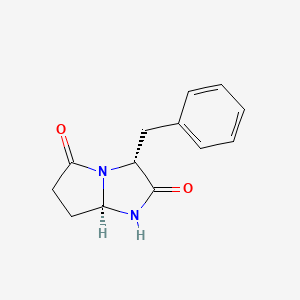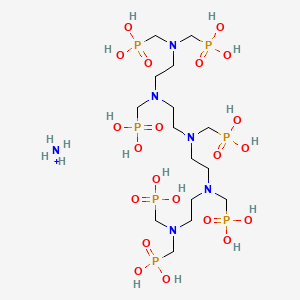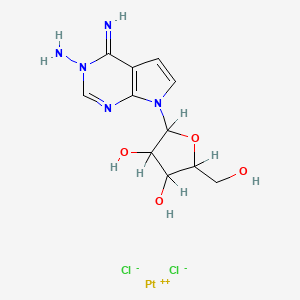
3-Aminotubercidindichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotubercidindichloroplatinum(II) typically involves the reaction of tubercidin with platinum(II) chloride in the presence of an amine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tubercidin} + \text{PtCl}_2 + \text{Amine} \rightarrow \text{3-Aminotubercidindichloroplatinum(II)} ]
Industrial Production Methods
Industrial production of 3-Aminotubercidindichloroplatinum(II) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminotubercidindichloroplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Scientific Research Applications
3-Aminotubercidindichloroplatinum(II) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Industry: It is used in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Aminotubercidindichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine residues in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum compound with a similar mechanism of action but reduced side effects.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
3-Aminotubercidindichloroplatinum(II) is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for targeted delivery and reduced toxicity makes it a promising candidate for further research and development .
Properties
CAS No. |
84738-88-5 |
|---|---|
Molecular Formula |
C11H15Cl2N5O4Pt |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
2-(3-amino-4-iminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;platinum(2+);dichloride |
InChI |
InChI=1S/C11H15N5O4.2ClH.Pt/c12-9-5-1-2-15(10(5)14-4-16(9)13)11-8(19)7(18)6(3-17)20-11;;;/h1-2,4,6-8,11-12,17-19H,3,13H2;2*1H;/q;;;+2/p-2 |
InChI Key |
DFGLBXDHMBKLHO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C2=C1C(=N)N(C=N2)N)C3C(C(C(O3)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


